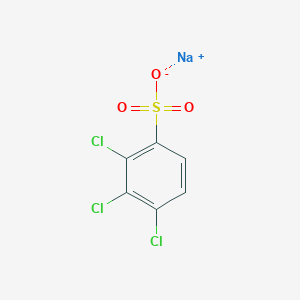
Sodium 2,3,4-trichlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,4-trichlorobenzene-1-sulfonate is an organic compound with the molecular formula C6H2Cl3NaO3S. It is a derivative of benzene, where three chlorine atoms and a sulfonate group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,4-trichlorobenzene-1-sulfonate typically involves the sulfonation of 2,3,4-trichlorobenzene. The reaction is carried out by treating 2,3,4-trichlorobenzene with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,4-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonate group.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of additional sulfonate derivatives.
Halogenation: Formation of polyhalogenated derivatives.
Scientific Research Applications
Sodium 2,3,4-trichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,3,4-trichlorobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The electron-withdrawing chlorine atoms and the sulfonate group enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of cationic intermediates during electrophilic substitution and the generation of anionic intermediates during nucleophilic substitution.
Comparison with Similar Compounds
- 2,3,5-Trichlorobenzene-1-sulfonate
- 2,4,6-Trichlorobenzene-1-sulfonate
- 2,3,4-Trichlorobenzene-1-sulfonyl chloride
Comparison: Sodium 2,3,4-trichlorobenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms and the sulfonate group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzene sulfonates, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Properties
CAS No. |
57004-41-8 |
|---|---|
Molecular Formula |
C6H2Cl3NaO3S |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
sodium;2,3,4-trichlorobenzenesulfonate |
InChI |
InChI=1S/C6H3Cl3O3S.Na/c7-3-1-2-4(13(10,11)12)6(9)5(3)8;/h1-2H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
KMFXMUYBJLJRGA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)[O-])Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















